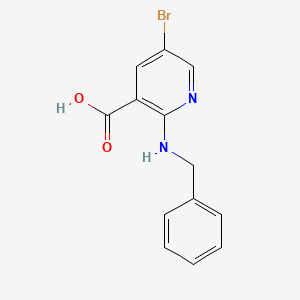

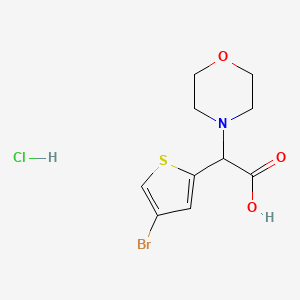

2-(Benzylamino)-5-bromonicotinic acid

Übersicht

Beschreibung

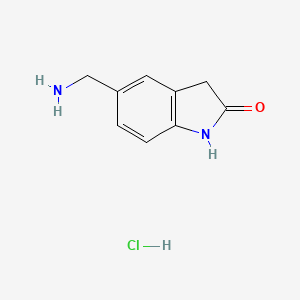

“2-(Benzylamino)-5-bromonicotinic acid” is a complex organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This compound is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Synthesis Analysis

The synthesis of “2-(Benzylamino)-5-bromonicotinic acid” can be achieved by several methods. The main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of “2-(Benzylamino)-5-bromonicotinic acid” is complex. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The structure of this compound can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of “2-(Benzylamino)-5-bromonicotinic acid” are diverse. It can undergo various reactions such as alkylation, acylation, and elimination . For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylamino)-5-bromonicotinic acid” are complex. It is a colorless water-soluble liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL and a boiling point of 185 °C .Wissenschaftliche Forschungsanwendungen

-

Synthesis of 2-Aminoquinazoline Derivatives

- Application: The synthesis of 2-aminoquinazoline derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .

- Method: The reaction involves the use of hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .

- Results: A wide range of substrates can be used and high yields are obtained, demonstrating the practicality of this method for the synthesis of 2-aminoquinazoline derivatives .

-

Synthetic Strategies of Benzoxazoles

- Application: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor .

- Method: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

- Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Safety And Hazards

“2-(Benzylamino)-5-bromonicotinic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and corrosive . Safety precautions should be taken when handling this compound, including wearing personal protective equipment and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2-(benzylamino)-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-10-6-11(13(17)18)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECDVZOLAAISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-5-bromonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1373639.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)

![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)

![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)

![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)